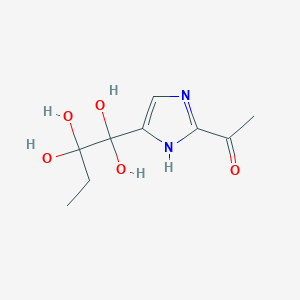

1-(5-(1,1,2,2-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone

CAS No.:

Cat. No.: VC13624784

Molecular Formula: C9H14N2O5

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O5 |

|---|---|

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | 1-[5-(1,1,2,2-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone |

| Standard InChI | InChI=1S/C9H14N2O5/c1-3-8(13,14)9(15,16)6-4-10-7(11-6)5(2)12/h4,13-16H,3H2,1-2H3,(H,10,11) |

| Standard InChI Key | MHCVKFWMTNACDO-UHFFFAOYSA-N |

| SMILES | CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O |

| Canonical SMILES | CCC(C(C1=CN=C(N1)C(=O)C)(O)O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₄N₂O₅, molecular weight 230.22 g/mol) features a central imidazole ring with two distinct substituents:

-

2-Acetyl group: A ketone moiety at the 2-position of the imidazole ring.

-

1,2,3,4-Tetrahydroxybutyl chain: A four-carbon alkyl chain with hydroxyl groups at each carbon, attached to the 5-position of the imidazole.

The stereochemistry of the tetrahydroxybutyl group is specified as (1R,2S,3R), indicating a specific spatial arrangement critical for molecular interactions.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| State | Solid at room temperature |

| Solubility | Highly soluble in water |

| Acidity | Very weak acid (pKa ≈ 10–12) |

| Cellular Localization | Primarily cytoplasmic |

The compound’s water solubility arises from its hydroxyl-rich tetrahydroxybutyl chain, while the imidazole ring contributes to weak acidity through its nitrogen lone pairs.

Regulatory and Therapeutic Considerations

Orphan Medicinal Product Designation

A derivative of this compound, 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, has been discussed in regulatory contexts. The European Medicines Agency’s Committee for Orphan Medicinal Products (COMP) reviewed this oxime derivative (EMA/OD/0000131662) during its September 2023 meeting, though specific indications remain confidential . This designation suggests potential applications in treating rare diseases, likely leveraging the parent compound’s pharmacophoric features.

Mechanistic Hypotheses

While direct biological data for 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone remains limited, structural analogs and derivatives exhibit:

-

Enzyme modulation: Imidazole-containing compounds often interact with metalloenzymes or histidine-rich active sites.

-

Anti-inflammatory potential: Hydroxyl groups may scavenge reactive oxygen species, as seen in polyphenolic compounds .

Synthetic Challenges and Industrial Relevance

Production Barriers

-

Ring formation: Condensation of glyoxal with ammonia precursors.

-

Side-chain introduction: Multi-step hydroxylation and protection/deprotection sequences.

Industrial-scale synthesis would require optimization for:

-

Stereochemical control: Ensuring correct (1R,2S,3R) configuration in the tetrahydroxybutyl chain.

-

Yield improvement: Mitigating side reactions from the highly functionalized structure.

Future Research Directions

Priority Areas

-

Crystallographic studies: Resolving three-dimensional structure to inform drug design.

-

Derivative synthesis: Exploring oxime, hydrazone, or Schiff base variants for enhanced bioavailability.

-

Target identification: High-throughput screening against kinase or phosphatase libraries.

Regulatory Pathway

The COMP’s interest in the oxime derivative underscores the need for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume